![molecular formula C16H19NO3S2 B1351926 1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone](/img/structure/B1351926.png)
1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone” is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a suitable precursor, such as a 1,4-diketone, the thiophene ring can be formed through cyclization reactions.
Introduction of Functional Groups: The acetyl, dimethylamino, and methylphenylsulfanyl groups can be introduced through various substitution reactions, using reagents like acetyl chloride, dimethylamine, and methylphenylsulfanyl chloride.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
“1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or imine groups, leading to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of thiophenes are often studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, compounds with similar structures are investigated for their pharmacological properties, including their ability to interact with biological targets like enzymes or receptors.
Industry
In industry, thiophene derivatives are used in the production of dyes, polymers, and other materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of “1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone” would depend on its specific application. Generally, the compound might interact with molecular targets through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Electron Transfer: Participating in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound, a simple sulfur-containing heterocycle.
2-Acetylthiophene: A derivative with an acetyl group.
4-Methylphenylsulfanylthiophene: A derivative with a methylphenylsulfanyl group.
Eigenschaften
Molekularformel |
C16H19NO3S2 |
|---|---|
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone |
InChI |
InChI=1S/C16H19NO3S2/c1-11-5-7-13(8-6-11)21-14-10-22(19,20)15(9-17(3)4)16(14)12(2)18/h5-9H,10H2,1-4H3 |
InChI-Schlüssel |
PDLKNBIWZVNKOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=C(C(=CN(C)C)S(=O)(=O)C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


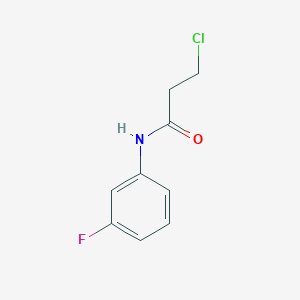
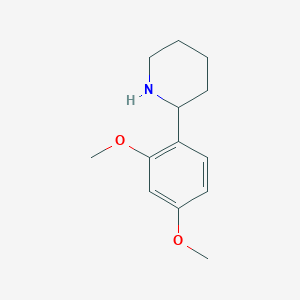

![2-[1-(Dimethylamino)-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propylidene]propanedinitrile](/img/structure/B1351853.png)
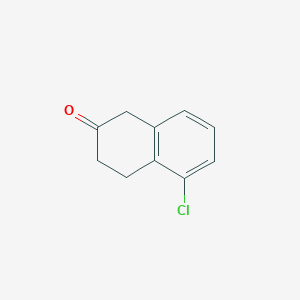



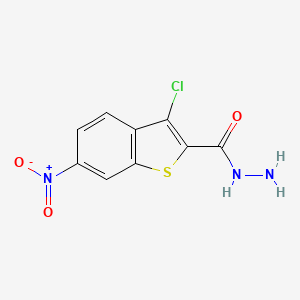
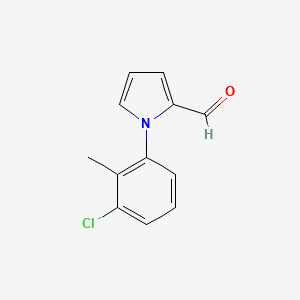
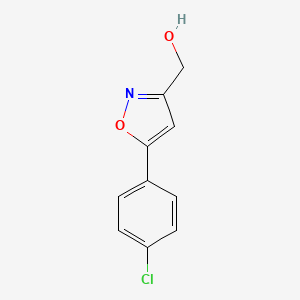
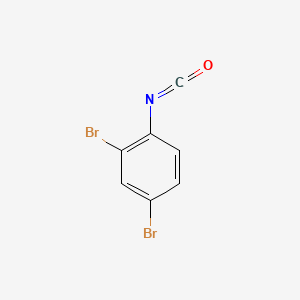
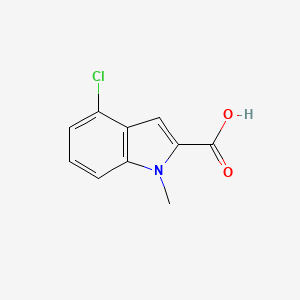
![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B1351886.png)
